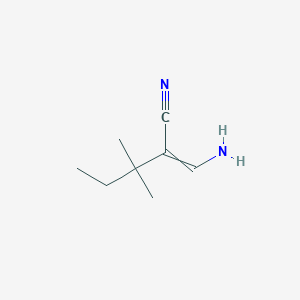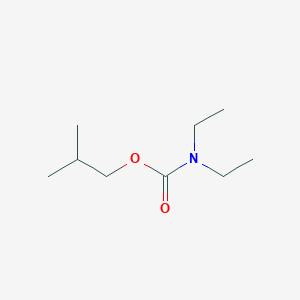
2-Methylpropyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl diethylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in the synthesis of other chemical compounds. The structure of this compound consists of a carbamate group attached to a 2-methylpropyl group and two ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in good yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide. The resulting dithiocarbamate salt is then treated with an alkyl halide to form the desired carbamate compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates can be S-alkylated to form S-alkyl thiocarbamates.
Complexation: Dithiocarbamates react with transition metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of dithiocarbamates to thiuram disulfides.
Alkyl Halides: Used in the S-alkylation of dithiocarbamates.
Transition Metal Salts: Used in the formation of metal dithiocarbamate complexes.
Major Products Formed
Thiuram Disulfides: Formed through the oxidation of dithiocarbamates.
S-Alkyl Thiocarbamates: Formed through the S-alkylation of dithiocarbamates.
Transition Metal Dithiocarbamate Complexes: Formed through the reaction with transition metal salts.
Applications De Recherche Scientifique
2-Methylpropyl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including its use as an anthelmintic agent.
Industry: Used in the production of rubber and as a stabilizer in the manufacture of plastics.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl diethylcarbamate involves its interaction with molecular targets and pathways. For example, diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae, making them more susceptible to immune attack . This mechanism may involve the inhibition of specific enzymes and the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylcarbamazine: An anthelmintic used to treat filarial infections.
Tetramethylthiuram Disulfide: Used as a fungicide and in the vulcanization of rubber.
Dimethyldithiocarbamate: Used as a chelating agent and in the synthesis of other chemical compounds.
Uniqueness
2-Methylpropyl diethylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other carbamates. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in scientific research and industry.
Propriétés
Numéro CAS |
93677-64-6 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-methylpropyl N,N-diethylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)9(11)12-7-8(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
IRUZTBVDTVEQPU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
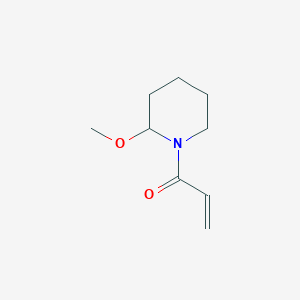
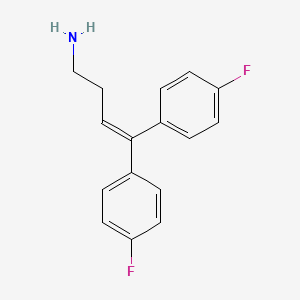

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
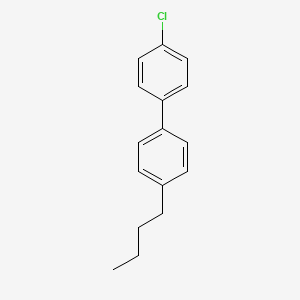
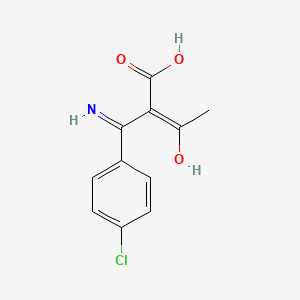
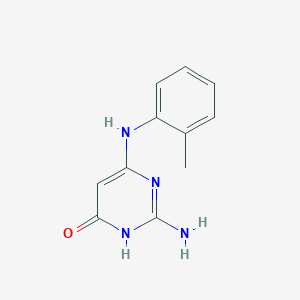
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)


